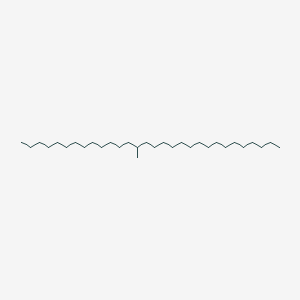
14-Methyl-triacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methyl-triacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a branched alkane, specifically a methyl-substituted triacontane, where a methyl group is attached to the 14th carbon of the triacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl-triacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkenes followed by selective methylation. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 14-Methyl-triacontane, like other alkanes, is relatively inert due to the strong C-H and C-C bonds. it can undergo several types of reactions under specific conditions:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where chlorine or bromine atoms replace hydrogen atoms in the presence of UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, under acidic or basic conditions.
Reduction: H₂ gas with Pd or Pt catalyst.
Substitution: Cl₂ or Br₂ with UV light or heat.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes (e.g., chlorinated or brominated derivatives).
Aplicaciones Científicas De Investigación
14-Methyl-triacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in waxes and coatings.
Mecanismo De Acción
The mechanism of action of 14-Methyl-triacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it interacts with cell membranes, affecting their fluidity and permeability. Its hydrophobic properties make it an effective barrier against water loss and microbial invasion in insects.
Comparación Con Compuestos Similares
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
1-Triacontanol (C₃₀H₆₂O): A fatty alcohol with a hydroxyl group, used as a plant growth regulator.
14-Methyl-pentacosane (C₂₆H₅₄): Another methyl-substituted alkane but with a shorter carbon chain.
Uniqueness: 14-Methyl-triacontane is unique due to its specific methyl substitution, which can influence its melting point, boiling point, and solubility compared to its straight-chain and other branched counterparts. This structural variation can also affect its interaction with biological membranes and its role in industrial applications.
Propiedades
Número CAS |
73189-34-1 |
|---|---|
Fórmula molecular |
C31H64 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
14-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-30-31(3)29-27-25-23-21-19-15-13-11-9-7-5-2/h31H,4-30H2,1-3H3 |
Clave InChI |
PKWBKTOKNYQBTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


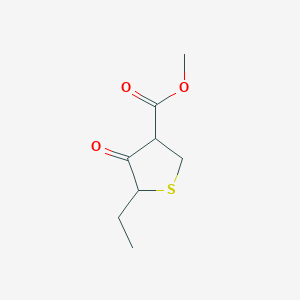
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)

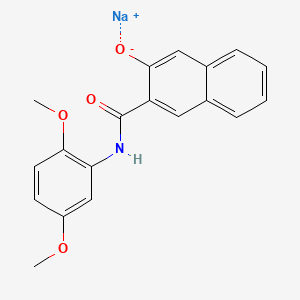
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
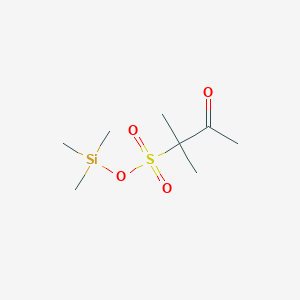


![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
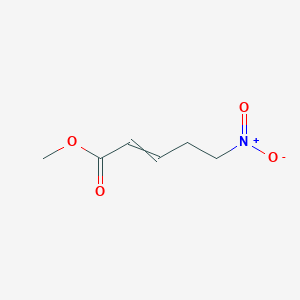
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
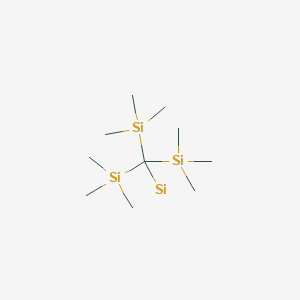
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
